molecular formula C6H9N3OS B7589584 (3-Methyl-1,2-oxazol-5-yl)methylthiourea

(3-Methyl-1,2-oxazol-5-yl)methylthiourea

Cat. No. B7589584
M. Wt: 171.22 g/mol
InChI Key: ZYMAHLVJWNRFHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-1,2-oxazol-5-yl)methylthiourea is a synthetic compound that has gained attention for its potential use in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methylthiourea involves the modulation of ion channels. Specifically, this compound has been found to inhibit the activity of the voltage-gated potassium channel Kv1.3. This inhibition leads to an increase in intracellular calcium levels, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-Methyl-1,2-oxazol-5-yl)methylthiourea are largely related to its modulation of ion channels. In addition to its effects on Kv1.3, this compound has also been found to modulate the activity of other ion channels, including the calcium-activated potassium channel KCa3.1. These effects can have downstream effects on a variety of cellular processes, including cell proliferation, apoptosis, and immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of (3-Methyl-1,2-oxazol-5-yl)methylthiourea for lab experiments is its specificity for certain ion channels. This specificity allows researchers to study the effects of modulating these channels without affecting other cellular processes. However, one limitation of this compound is its potential toxicity. While it has been found to be relatively non-toxic in some studies, further research is needed to fully understand its safety profile.

Future Directions

There are several future directions for research on (3-Methyl-1,2-oxazol-5-yl)methylthiourea. One area of interest is in the study of its effects on immune function. This compound has been found to modulate the activity of T cells, which play a critical role in the immune response. Further research is needed to fully understand the potential implications of these effects.
Another area of interest is in the study of its effects on cancer cells. (3-Methyl-1,2-oxazol-5-yl)methylthiourea has been found to inhibit the proliferation of certain cancer cell lines, making it a potential candidate for further study in this area.
Finally, there is interest in the development of more potent and selective modulators of ion channels. (3-Methyl-1,2-oxazol-5-yl)methylthiourea represents a promising starting point for the development of these compounds.
Conclusion:
In conclusion, (3-Methyl-1,2-oxazol-5-yl)methylthiourea is a synthetic compound that has gained attention for its potential use in scientific research. Its specificity for certain ion channels makes it a valuable tool in the study of these proteins. Further research is needed to fully understand its potential applications and limitations.

Synthesis Methods

The synthesis of (3-Methyl-1,2-oxazol-5-yl)methylthiourea involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with methylamine to form the corresponding methylamide. The final step involves the reaction of the methylamide with thiourea to form (3-Methyl-1,2-oxazol-5-yl)methylthiourea.

Scientific Research Applications

(3-Methyl-1,2-oxazol-5-yl)methylthiourea has been studied for its potential use in scientific research. One of the main applications of this compound is in the study of ion channels. Ion channels are proteins that are responsible for the movement of ions across cell membranes. (3-Methyl-1,2-oxazol-5-yl)methylthiourea has been found to modulate the activity of certain ion channels, making it a valuable tool in the study of these proteins.

properties

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-4-2-5(10-9-4)3-8-6(7)11/h2H,3H2,1H3,(H3,7,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMAHLVJWNRFHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methyl-1,2-oxazol-5-yl)methylthiourea

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